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molecular formula C8H7BrFNO B1273357 2-bromo-N-(2-fluorophenyl)acetamide CAS No. 73383-95-6

2-bromo-N-(2-fluorophenyl)acetamide

Cat. No. B1273357
M. Wt: 232.05 g/mol
InChI Key: JMRLQUWUFLVROJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08329729B2

Procedure details

To a mixture of 2-fluoroaniline (2 mL) and potassium carbonate (4.3 g) in dichloromethane to (50 mL) was added bromoacetyl bromide (3.6 mL). The reaction mixture was stirred for 4h then water was added and the phases separated. The organic layer was concentrated, the residue treated with ether and evaporated again to give the sub-titled compound (4.98 g) as a cream solid that was used without further purification.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
4h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].C(=O)([O-])[O-].[K+].[K+].[Br:15][CH2:16][C:17](Br)=[O:18].O>ClCCl>[Br:15][CH2:16][C:17]([NH:4][C:3]1[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=1[F:1])=[O:18] |f:1.2.3|

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
FC1=C(N)C=CC=C1
Name
Quantity
4.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
3.6 mL
Type
reactant
Smiles
BrCC(=O)Br
Step Three
Name
4h
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the phases separated
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
ADDITION
Type
ADDITION
Details
the residue treated with ether
CUSTOM
Type
CUSTOM
Details
evaporated again

Outcomes

Product
Name
Type
product
Smiles
BrCC(=O)NC1=C(C=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.98 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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